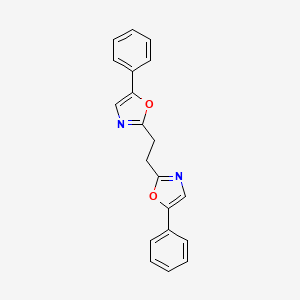
1-Butyne, 3,3-dimethyl-1-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyne, 3,3-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C7H12S. It is a derivative of 1-butyne, featuring a methylthio group attached to the first carbon and two methyl groups attached to the third carbon. This compound is also known by its systematic name, 3,3-dimethyl-1-(methylthio)-1-butyne. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of tert-butylacetylene with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 3,3-dimethyl-1-(methylthio)- often involves the use of readily available raw materials and catalysts to optimize yield and reduce costs. For example, tert-butyl alcohol and acetylene can be used as starting materials, with a transition metal salt catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with minimal waste and high efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Butyne, 3,3-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
1-Butyne, 3,3-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 1-butyne, 3,3-dimethyl-1-(methylthio)- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with other unsaturated compounds, forming cyclic structures. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and selectivity of the compound. These interactions are crucial in the compound’s role as a synthetic intermediate and its biological activity .
Comparison with Similar Compounds
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butyne: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
3-Methyl-1-butyne: Has a similar structure but with only one methyl group, leading to different steric and electronic properties.
1-Butene, 3,3-dimethyl-: An alkene with similar substituents but different reactivity due to the absence of the triple bond .
These comparisons highlight the unique reactivity and applications of 1-butyne, 3,3-dimethyl-1-(methylthio)- in various fields.
Properties
CAS No. |
33563-70-1 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
3,3-dimethyl-1-methylsulfanylbut-1-yne |
InChI |
InChI=1S/C7H12S/c1-7(2,3)5-6-8-4/h1-4H3 |
InChI Key |
WEDQTJYRUMDLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


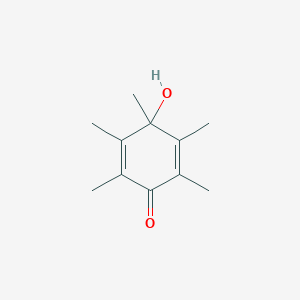
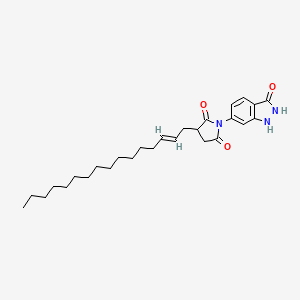


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
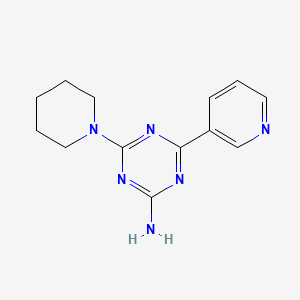
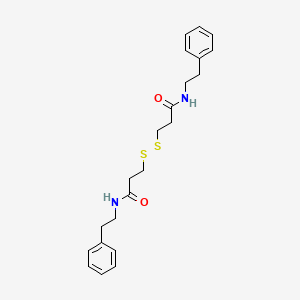
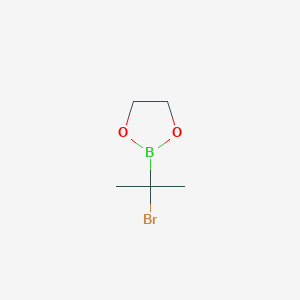
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
